1-(2-methylpyridin-4-yl)-4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)-1,4-diazepane
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Overview
Description
1-(2-Methylpyridin-4-yl)-4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)-1,4-diazepane is a complex organic molecule that features in various chemical research domains due to its intricate structure and potential for applications in fields such as medicinal chemistry and materials science. Its synthesis, molecular structure, chemical reactions, and properties are of interest for developing new compounds with specific biological or chemical activities.
Synthesis Analysis
The synthesis of related diazepine derivatives often involves multi-component reactions, offering a versatile and efficient route to generate these compounds. For example, a novel one-pot three-(in situ five-)component condensation reaction has been developed for the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives. This method utilizes aromatic diamines, Meldrum's acid, and an isocyanide in dichloromethane at ambient temperature, yielding high product yields without requiring any catalyst or activation (Shaabani et al., 2009). Such methodologies might be adaptable for synthesizing 1-(2-methylpyridin-4-yl)-4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)-1,4-diazepane by altering the starting materials or reaction conditions to fit the specific structural requirements.
Molecular Structure Analysis
The molecular structure of diazepine derivatives, including their analogs, is characterized by X-ray crystallography, which provides detailed insights into their three-dimensional conformation, bond lengths, and angles. These structural characteristics are crucial for understanding the compound's reactivity, stability, and interaction with biological targets. While specific data for 1-(2-methylpyridin-4-yl)-4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)-1,4-diazepane was not found, related compounds have been analyzed to reveal a nonplanar conformation that could influence their chemical and biological properties (David Núñez Alonso et al., 2020).
properties
IUPAC Name |
[4-(2-methylpyridin-4-yl)-1,4-diazepan-1-yl]-(2,3,4,5-tetrahydro-1-benzoxepin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-17-15-20(7-9-23-17)24-10-4-11-25(13-12-24)22(26)19-8-14-27-21-6-3-2-5-18(21)16-19/h2-3,5-7,9,15,19H,4,8,10-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZNXGPOEBQYOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCCN(CC2)C(=O)C3CCOC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpyridin-4-yl)-4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)-1,4-diazepane |
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